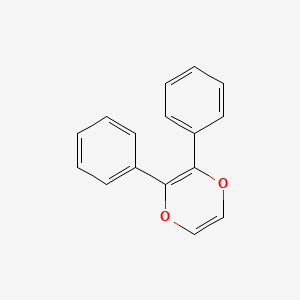
2,3-Diphenyl-1,4-dioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diphenyl-1,4-dioxine is an organic compound that belongs to the class of dioxins It is characterized by a dioxine ring substituted with two phenyl groups at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-1,4-dioxine typically involves the reaction of benzoin with p-toluenesulfonic acid in catalytic amounts. This method was first reported by Berger and Summerbell in 1959 . The reaction proceeds through the formation of intermediate dimers, which are then converted to the final product under reflux conditions in the presence of acetic anhydride and p-toluenesulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. These methods would likely involve the optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,3-Diphenyl-1,4-dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the dioxine ring to more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学的研究の応用
2,3-Diphenyl-1,4-dioxine has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of dioxine derivatives.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential effects on living organisms.
Medicine: Research explores its potential as a pharmacophore for developing new drugs.
Industry: It is used in the development of materials with specific optical and electronic properties.
作用機序
The mechanism of action of 2,3-Diphenyl-1,4-dioxine involves its interaction with various molecular targets. The compound can activate the aryl hydrocarbon receptor (AH receptor), leading to changes in gene expression and cellular responses . This pathway is similar to that of other dioxin-like compounds, which can result in various biological effects, including toxicity and carcinogenicity.
類似化合物との比較
Similar Compounds
2,3,5,6-Tetraphenyl-1,4-dioxine: A tetraphenyl derivative with similar structural properties.
2,3,4,5-Tetraphenyl-4H-pyran-4-one: Another compound with a similar core structure but different functional groups.
Uniqueness
2,3-Diphenyl-1,4-dioxine is unique due to its specific substitution pattern and the resulting electronic and steric effects
特性
CAS番号 |
63028-26-2 |
|---|---|
分子式 |
C16H12O2 |
分子量 |
236.26 g/mol |
IUPAC名 |
2,3-diphenyl-1,4-dioxine |
InChI |
InChI=1S/C16H12O2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-12H |
InChIキー |
GJXOQWKOTPRJET-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(OC=CO2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















